Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- is an organic compound that features a benzoic acid moiety linked to a pyridine ring through an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- typically involves the reaction of 2-aminopyridine with benzoic acid derivatives. One common method includes the use of coupling reactions where the amino group of 2-aminopyridine reacts with a benzoic acid derivative under specific conditions. For instance, the reaction can be catalyzed by agents such as Raney nickel in a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into amines or other derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Catalytic hydrogenation using palladium or Raney nickel.
Substitution Reagents: Halogenating agents, diazonium salts.
Major Products
The major products formed from these reactions include substituted benzoic acids, aminobenzoic acids, and other derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminobenzoic acid
- 3-Aminobenzoic acid
- 4-Aminobenzoic acid
Uniqueness
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- is unique due to the presence of both a benzoic acid moiety and a pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90982-31-3 |
---|---|
Molekularformel |
C12H11N3O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
2-[(3-aminopyridin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H11N3O2/c13-9-5-3-7-14-11(9)15-10-6-2-1-4-8(10)12(16)17/h1-7H,13H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
XWGQZTBYUFUIOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.